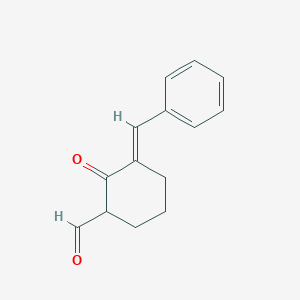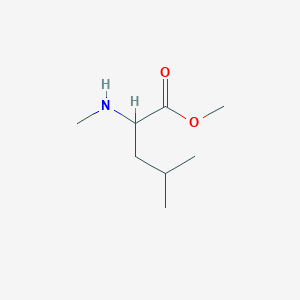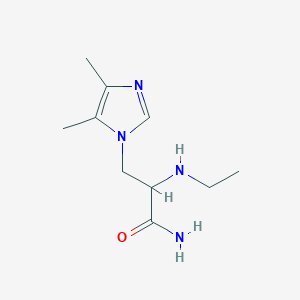
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a benzylidene group attached to a cyclohexane ring, which also contains an oxo group and a carbaldehyde group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde typically involves the condensation of benzaldehyde with 2-oxocyclohexane-1-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: (3E)-3-benzylidene-2-oxocyclohexane-1-carboxylic acid.
Reduction: (3E)-3-benzylidene-2-hydroxycyclohexane-1-carbaldehyde.
Substitution: Various substituted benzylidene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-benzylidene-2-oxocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3E)-3-benzylidene-2-hydroxycyclohexane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2/b12-9+ |
InChI-Schlüssel |
DIQQESKBTLPISF-FMIVXFBMSA-N |
Isomerische SMILES |
C1CC(C(=O)/C(=C/C2=CC=CC=C2)/C1)C=O |
Kanonische SMILES |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)


![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)

![(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine](/img/structure/B13640431.png)




